Sinapyl alcohol-d3
CAS No.:
Cat. No.: VC16587488
Molecular Formula: C11H14O4
Molecular Weight: 213.24 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H14O4 |
---|---|
Molecular Weight | 213.24 g/mol |
IUPAC Name | 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-6-(trideuteriomethoxy)phenol |
Standard InChI | InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3 |
Standard InChI Key | LZFOPEXOUVTGJS-VGIDZVCYSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C(=CC(=C1)/C=C/CO)OC)O |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C=CCO |
Chemical Structure and Synthesis
Sinapyl alcohol-d3 belongs to the monolignol family, a class of hydroxycinnamyl alcohols that serve as primary precursors to lignin polymers. Structurally, it features a propanoid side chain with two methoxy groups at the 3- and 5-positions of the aromatic ring and a hydroxyl group at the 4-position . The deuterium atoms replace hydrogen at the γ-position of the side chain, a modification achieved through synthetic strategies involving deuterated reducing agents or isotopic exchange reactions .
The synthesis of sinapyl alcohol-d3 typically involves the reduction of sinapaldehyde-d3 using deuterium-labeled sodium borohydride () in anhydrous tetrahydrofuran. This method ensures selective deuteration at the γ-carbon while preserving the aromatic methoxy and hydroxyl functionalities . Alternative approaches include catalytic deuteration of sinapyl alcohol using palladium-on-carbon in deuterium oxide, though this may lead to partial deuteration at other positions .
Spectroscopic Characterization
NMR Spectral Data
The NMR profile of sinapyl alcohol-d3 provides critical insights into its molecular structure and deuterium incorporation. Table 1 summarizes the -NMR chemical shifts observed in deuterated dimethyl sulfoxide () at 360 MHz :
Atom ID | Author Nomenclature | Shift (ppm) | Ambiguity Code |
---|---|---|---|
C1 | OMe | 56.27 | 1 |
C2 | OMe | 56.27 | 1 |
C5 | G | 63.76 | 1 |
C6 | 2 | 103.35 | 1 |
C7 | 6 | 103.35 | 1 |
The methoxy groups (C1, C2) exhibit resonances at 56.27 ppm, while the γ-deuterated carbon (C5) appears upfield at 63.76 ppm compared to non-deuterated sinapyl alcohol . The aromatic carbons (C6, C7) show distinct shifts at 103.35 ppm, characteristic of syringyl-type lignans.
In -NMR, the deuterium substitution eliminates the proton signal at the γ-position, simplifying the multiplet patterns observed in non-deuterated analogs. The remaining hydroxyl and aromatic protons resonate between 6.24–7.30 ppm, consistent with free phenolic groups and conjugated double bonds .
Biological Role and Applications
As a monolignol, sinapyl alcohol-d3 participates in lignin biosynthesis through oxidative coupling reactions mediated by peroxidases and laccases. In grasses, it preferentially incorporates into syringyl lignin units, forming β-O-4 linkages that confer structural rigidity to cell walls . The deuterium label enables researchers to track lignin deposition patterns using mass spectrometry or isotope ratio monitoring, particularly in studies investigating:
-
Metabolic Flux Analysis: Quantifying lignin precursor utilization in transgenic plants with modified phenylpropanoid pathways .
-
Radical Transfer Mechanisms: Elucidating the role of phenolic conjugates (e.g., sinapyl p-coumarate) in enhancing monolignol coupling efficiency .
-
Environmental Stress Responses: Assessing lignin modification under drought or pathogen attack through isotopic pulse-labeling .
Comparative Analysis with Related Compounds
Sinapyl alcohol-d3 shares biosynthetic pathways and structural motifs with other phenylpropanoids, as detailed in Table 2:
Compound | Structural Relation | Unique Features |
---|---|---|
Coniferyl alcohol | Monolignol | Precursor to guaiacyl lignin; lacks 5-OCH₃ |
Ferulic acid | Hydroxycinnamic acid derivative | Antioxidant properties; cross-links polysaccharides |
Sinapyl p-coumarate | Acylated monolignol | Enhances radical transfer in grass lignins |
The deuterium labeling distinguishes sinapyl alcohol-d3 from these analogs, allowing precise detection in complex biological matrices without altering its reactivity in lignification processes .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume